

Discovering the Binding Partners and Interactome of LCE3C and LC3C: A Technical Guide

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The study of protein-protein interactions is fundamental to understanding cellular processes and the molecular basis of diseases. This technical guide delves into the binding partners and interactomes of two distinct proteins that are sometimes colloquially conflated due to their similar nomenclature: Late Cornified Envelope 3C (LCE3C), a key structural protein in the skin, and Microtubule-associated protein 1 light chain 3 gamma (MAP1LC3C, commonly known as LC3C), a crucial component of the autophagy machinery. This document provides a comprehensive overview of their known interactors, the experimental methodologies used to identify these interactions, and their roles in respective signaling pathways.

Section 1: The Interactome of Late Cornified Envelope 3C (LCE3C)

LCE3C is a member of the late cornified envelope protein family, which are essential for the formation of the cornified envelope, a critical barrier structure in the outermost layer of the skin. Deletions in the LCE3B and LCE3C genes have been identified as a significant risk factor for psoriasis, highlighting the protein's importance in maintaining skin homeostasis.

LCE3C Binding Partners

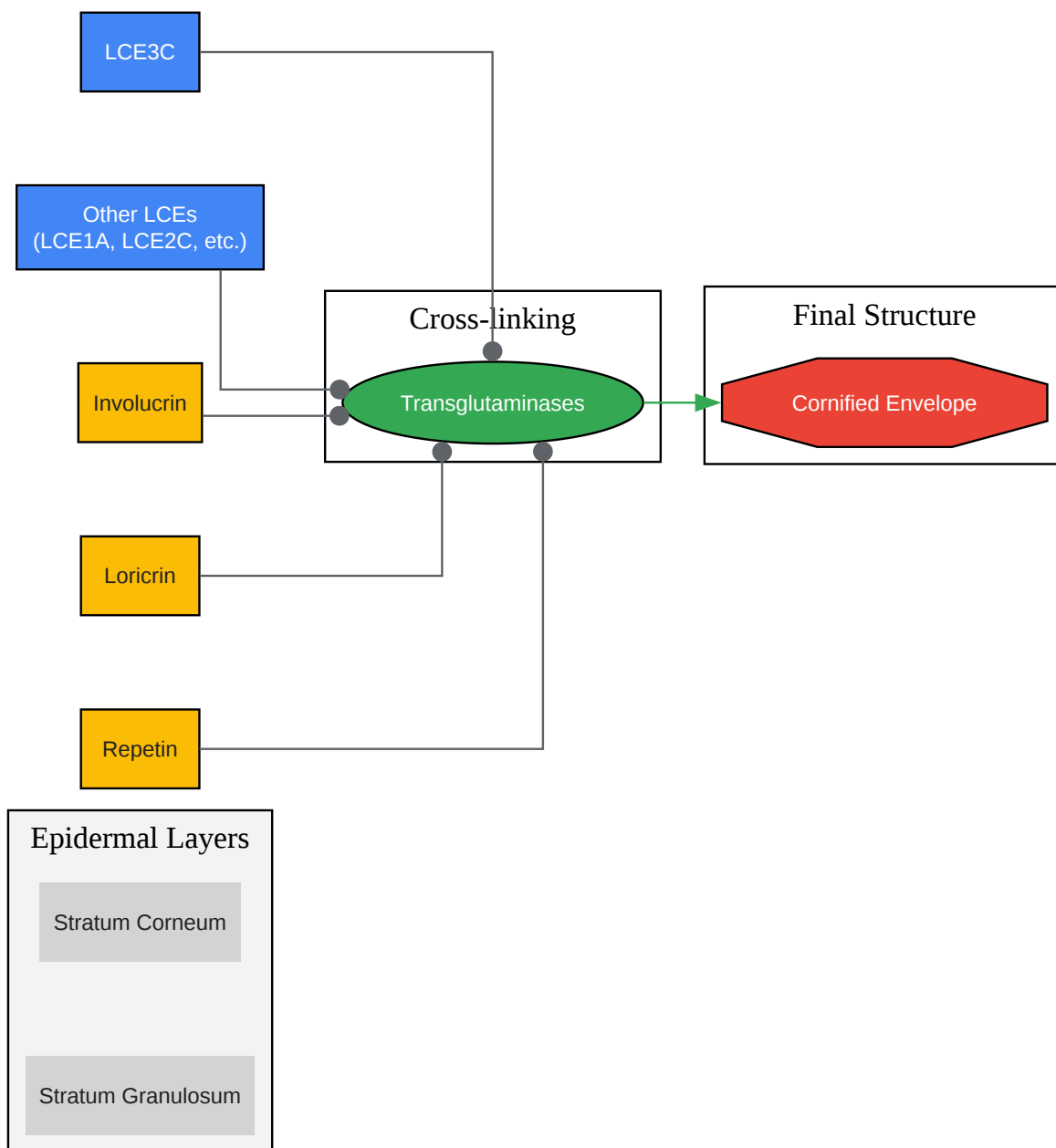
Based on data from the BioGRID database, LCE3C is known to have 66 binding partners, participating in 75 distinct interactions. A selection of these interactors is presented in the table below. The interactions are primarily derived from high-throughput screening methodologies.

Interactor Gene	Interactor Name	Experimental System
LCE1A	Late Cornified Envelope 1A	Two-hybrid
LCE1B	Late Cornified Envelope 1B	Two-hybrid
LCE1C	Late Cornified Envelope 1C	Two-hybrid
LCE2C	Late Cornified Envelope 2C	Two-hybrid
LCE2D	Late Cornified Envelope 2D	Two-hybrid
LOR	Loricrin	Two-hybrid
IVL	Involucrin	Two-hybrid
RPTN	Repetin	Two-hybrid
HLA-C	HLA class I histocompatibility antigen, C alpha chain	Two-hybrid

This table represents a subset of the 66 known interactors of LCE3C. The full list can be accessed through the BioGRID database.

Signaling Pathway of LCE3C in Cornified Envelope Formation

LCE3C and its binding partners are integral to the multi-step process of cornified envelope formation. This process begins in the upper layers of the epidermis, where precursor proteins are cross-linked by transglutaminases to form a resilient, insoluble structure. The following diagram illustrates the key relationships in this pathway.



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LCE3C in Cornified Envelope Formation.

Experimental Protocol: Yeast Two-Hybrid (Y2H) Screen

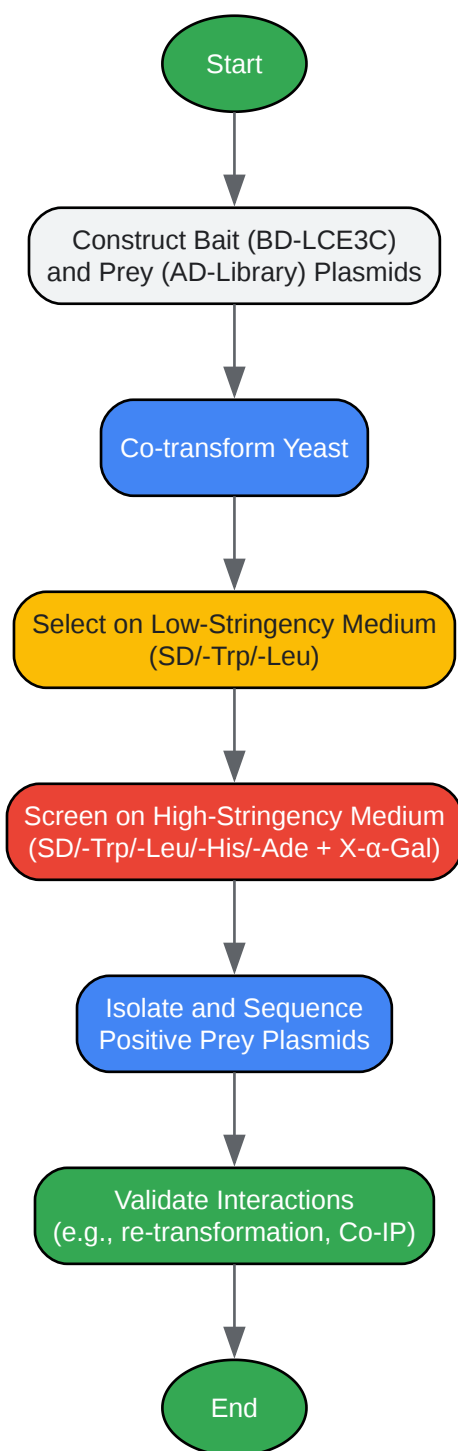
The majority of LCE3C interactions were identified using the yeast two-hybrid system. This genetic method is designed to detect protein-protein interactions in vivo.

Principle: The transcription factor GAL4 is split into two separate domains: a DNA-binding domain (BD) and a transcriptional activation domain (AD). The "bait" protein (e.g., LCE3C) is fused to the BD, and a library of potential "prey" proteins is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional GAL4 transcription factor. This drives the expression of a reporter gene, which can be detected by cell growth on selective media or a colorimetric assay.

Detailed Protocol:

- **Vector Construction:**
 - Clone the full-length cDNA of LCE3C into a pGBKT7 vector (or equivalent) to create a fusion with the GAL4 DNA-binding domain (BD-LCE3C).
 - Construct a cDNA library from human keratinocytes in a pGADT7 vector (or equivalent) to create fusions with the GAL4 activation domain (AD-prey library).
- **Yeast Transformation:**
 - Co-transform the BD-LCE3C plasmid and the AD-prey library into a suitable yeast strain (e.g., AH109 or Y2HGold).
 - Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for yeast that have taken up both plasmids.
- **Interaction Screening:**
 - Replica-plate the colonies from the SD/-Trp/-Leu plates onto a high-stringency selective medium, such as SD medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade), and containing X- α -Gal for a colorimetric assay.
 - Incubate the plates at 30°C for 3-7 days.
- **Identification of Positive Clones:**

- Colonies that grow on the high-stringency medium and/or turn blue in the presence of X- α -Gal are considered positive for a protein-protein interaction.
- Isolate the AD-prey plasmids from the positive yeast colonies.
- Sequence the cDNA insert in the AD-prey plasmid to identify the interacting protein.
- Validation of Interactions:
 - Re-transform the identified AD-prey plasmid with the BD-LCE3C plasmid into the yeast host strain to confirm the interaction.
 - Perform control transformations with empty BD and AD vectors to eliminate false positives.
 - Further validation can be performed using orthogonal methods such as co-immunoprecipitation.



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Yeast Two-Hybrid Experimental Workflow.

Section 2: The Interactome of Microtubule-Associated Protein 1 Light Chain 3 Gamma (LC3C)

MAP1LC3C, or LC3C, is a member of the Atg8 family of ubiquitin-like proteins. It is a key player in autophagy, a cellular process responsible for the degradation of damaged organelles and protein aggregates. LC3C is involved in the formation of the autophagosome, the double-membraned vesicle that engulfs cytoplasmic cargo destined for degradation.

LC3C Binding Partners

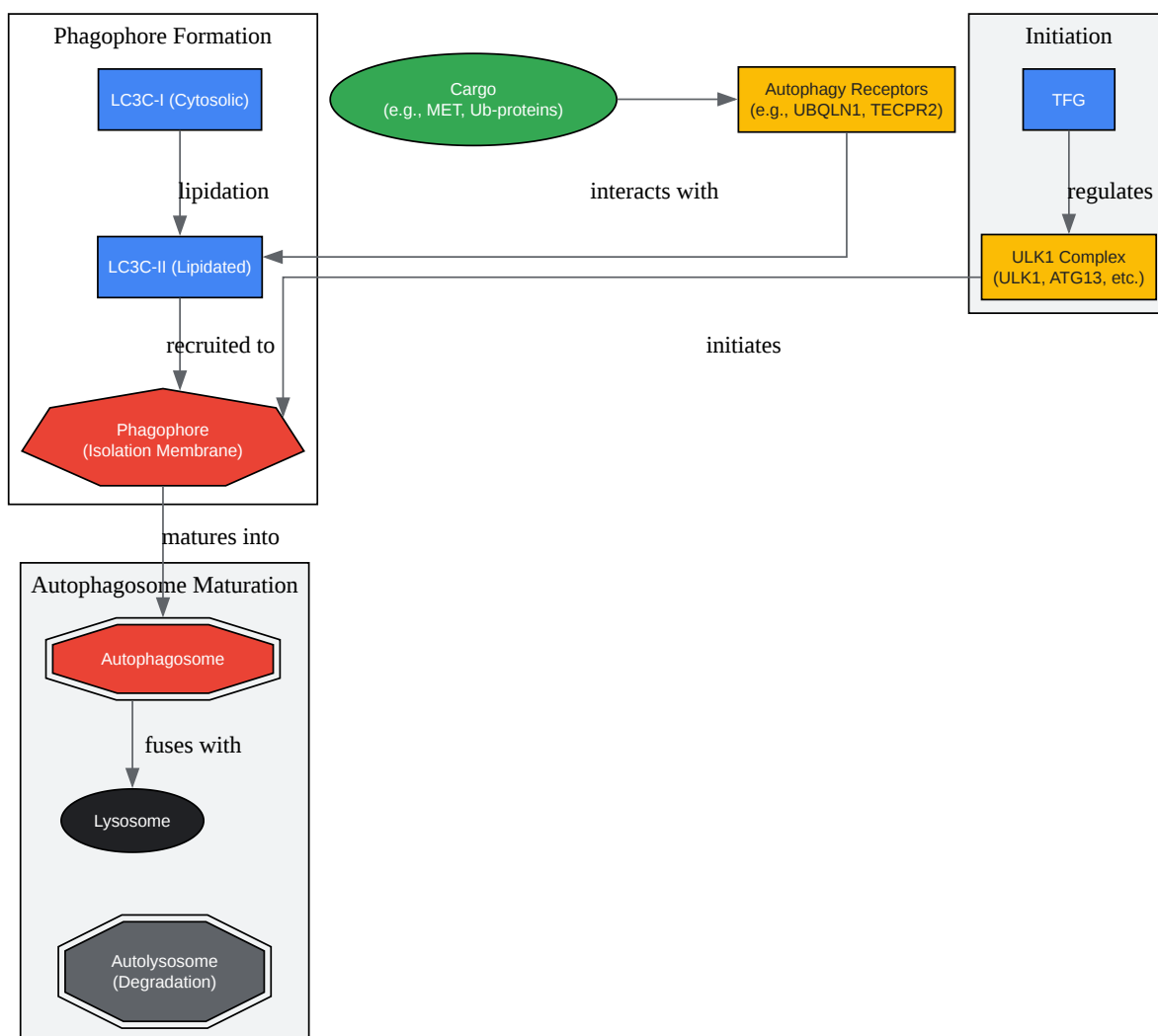
The interactome of LC3C is extensive, with UniProt listing 74 known interactors. These interactions are critical for the regulation of autophagy and the selective targeting of cargo. The table below highlights some of the key binding partners of LC3C.

Interactor Gene	Interactor Name	Function in Autophagy	Experimental Method
TFG	TFG, TRK-fused gene	Regulates ULK1 localization and autophagosome formation[1]	Co-immunoprecipitation
MET	Met proto-oncogene, receptor tyrosine kinase	Cargo for selective autophagy	Co-immunoprecipitation
UBQLN1	Ubiquilin 1	Autophagy receptor	Affinity Chromatography
UBQLN4	Ubiquilin 4	Autophagy receptor	Affinity Chromatography
ATG13	Autophagy related 13	Component of the ULK1 initiation complex	Two-hybrid
TECPR2	Tectonin beta-propeller repeat containing 2	Autophagy receptor	Co-immunoprecipitation

This table provides a selection of LC3C interactors. For a comprehensive list, refer to the UniProt and BioGRID databases.

Signaling Pathway of LC3C in Selective Autophagy

LC3C plays a crucial role in selective autophagy, where specific cellular components are targeted for degradation. This process is initiated by the ULK1 complex and involves the recruitment of LC3C to the forming autophagosome membrane, where it interacts with autophagy receptors that recognize and bind the cargo.



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LC3C in Selective Autophagy Pathway.

Experimental Protocol: Co-Immunoprecipitation (Co-IP)

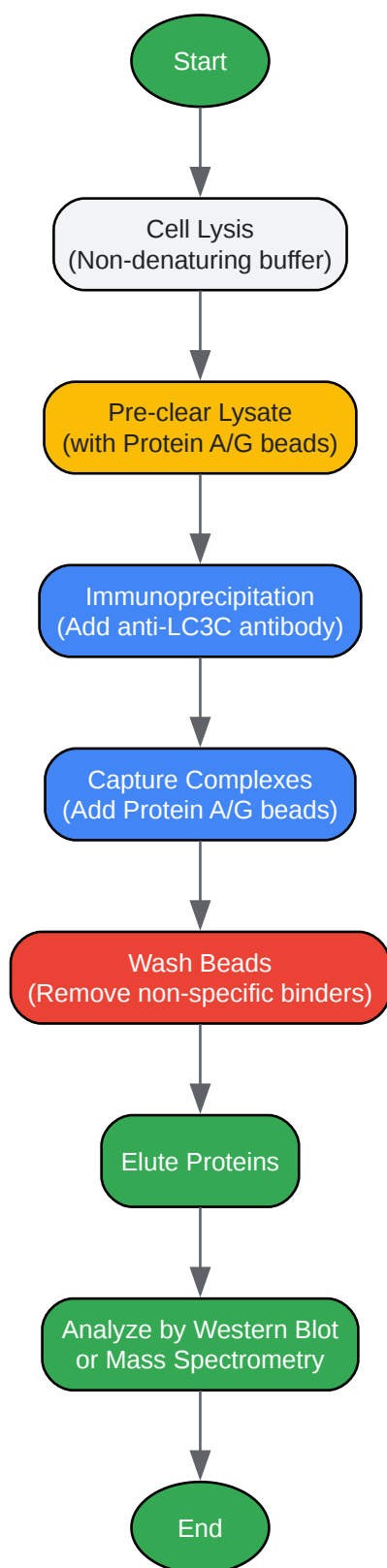
Co-immunoprecipitation is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.

Principle: An antibody specific to a known "bait" protein (e.g., LC3C) is used to pull down the bait protein from a cell lysate. If other "prey" proteins are part of a complex with the bait protein, they will also be pulled down. The entire complex is then isolated, and the prey proteins can be identified by Western blotting or mass spectrometry.

Detailed Protocol:

- Cell Lysis:
 - Culture cells (e.g., HEK293T) to 80-90% confluency.
 - Wash the cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
 - Incubate the lysate on ice for 30 minutes with occasional vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Transfer the supernatant (protein extract) to a new pre-chilled tube.
- Pre-clearing the Lysate (Optional but Recommended):
 - Add Protein A/G agarose or magnetic beads to the protein extract.
 - Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
 - Centrifuge and collect the supernatant.
- Immunoprecipitation:
 - Add the primary antibody specific for the bait protein (e.g., anti-LC3C antibody) to the pre-cleared lysate.

- Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Add Protein A/G beads to the lysate-antibody mixture.
- Incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
- Washing:
 - Pellet the beads by centrifugation.
 - Remove the supernatant.
 - Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
- Elution and Analysis:
 - Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
 - Separate the eluted proteins by SDS-PAGE.
 - Analyze the proteins by Western blotting using an antibody specific for the expected interacting protein, or by mass spectrometry for the unbiased identification of all interacting partners.



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Co-Immunoprecipitation Experimental Workflow.

Conclusion

This technical guide provides a foundational understanding of the interactomes of LCE3C and LC3C. For LCE3C, its interactions are central to the formation of the skin's protective barrier, and disruptions in this network are linked to inflammatory skin diseases like psoriasis. For LC3C, its extensive network of binding partners orchestrates the complex process of selective autophagy, a critical pathway for cellular quality control. The detailed experimental protocols and pathway diagrams presented herein serve as a valuable resource for researchers and professionals in the fields of dermatology, cell biology, and drug development, facilitating further exploration of these crucial protein networks.

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References

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